molecular formula C16H24N6O4S2 B2586095 ethyl 2-[(5-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 500267-46-9

ethyl 2-[(5-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2586095
CAS No.: 500267-46-9
M. Wt: 428.53
InChI Key: VRARVGXEOCXYDW-UHFFFAOYSA-N
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Description

This compound is a bis-triazole derivative featuring dual 4-ethyl-substituted 1,2,4-triazole rings interconnected via sulfanyl-acetate linkers. The compound’s complexity arises from its symmetrical arrangement, making it distinct among triazole-based esters.

Properties

IUPAC Name

ethyl 2-[[5-[5-(2-ethoxy-2-oxoethyl)sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O4S2/c1-5-21-13(17-19-15(21)27-9-11(23)25-7-3)14-18-20-16(22(14)6-2)28-10-12(24)26-8-4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRARVGXEOCXYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OCC)C2=NN=C(N2CC)SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetate with 2-ethoxy-2-oxoethyl sulfanyl compounds under controlled conditions. The reaction is often carried out in an alcohol/benzene medium in the presence of sodium ethylate, yielding the target compound with a significant yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound

Scientific Research Applications

Ethyl 2-[(5-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The triazole rings may also interact with nucleic acids and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Ethyl 2-{[7-Fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate ()

  • Key Differences: Replaces one triazole ring with a thiochromenone moiety.
  • Synthesis : Utilizes single-step cyclization, differing from the multi-step coupling required for the target compound .

b. Ethyl ({5-[({4-Nitrophenyl}oxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate ()

  • Key Differences: Substitutes one triazole with a 4-nitrophenoxymethyl group.
  • The phenyl group at N4 enhances steric bulk compared to the target’s ethyl substituent .

c. N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()

  • Key Differences : Replaces an ethyl ester with a chlorophenyl-acetamide group.
Physicochemical Properties
Compound (CAS/Reference) Molecular Weight Substituents (R1, R2) LogP (Predicted) Solubility (mg/mL)
Target Compound 468.51 2× Ethyl, 2× Ethoxycarbonyl 2.8 <0.1 (DMSO)
Ethyl 2-{[7-Fluoro...]acetate 383.38 Thiochromenone, Fluoro 3.1 0.5 (DMSO)
Ethyl ({5-[4-Nitrophenoxy...]acetate 414.43 4-Nitrophenoxymethyl, Phenyl 3.5 <0.1 (Water)
N-(2-Chlorophenyl)...acetamide 485.99 Chlorophenyl, Methylsulfanyl 4.0 0.2 (Ethanol)

Notes:

  • The target compound’s lower LogP (2.8) compared to ’s analogue (4.0) suggests reduced hydrophobicity, likely due to its ester groups versus the latter’s aromatic chlorophenyl and methylsulfanyl substituents.
  • Solubility data inferred from structural analogs indicate poor aqueous solubility, common for triazole esters .

Biological Activity

Ethyl 2-[(5-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS Number: 500267-46-9) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H24N6O4S2C_{16}H_{24}N_{6}O_{4}S_{2}, with a molecular weight of 428.53 g/mol. The structure features multiple triazole rings and sulfanyl groups that contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds with triazole moieties exhibit notable antimicrobial activity. Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes, making them effective antifungal agents. Ethyl 2-[(5-{5-[...]}acetate may exhibit similar properties due to its structural components.

Anticancer Activity

A study focused on the screening of drug libraries identified compounds with triazole structures as having potential anticancer properties. Ethyl 2-[(5-{5-[...]}acetate was included in this screening and showed promising results against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Compound NameActivity TypeTargetReference
Ethyl 2-[...]AntimicrobialFungal
Ethyl 2-[...]AnticancerVarious cancer lines

Enzyme Inhibition

Triazole derivatives have been studied for their ability to inhibit specific enzymes involved in disease pathways. The compound's ability to inhibit key enzymes such as cyclooxygenase (COX) and others related to inflammatory processes has been suggested in preliminary studies.

Case Studies

  • Antifungal Activity : In a controlled study, ethyl 2-[...] demonstrated significant antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
  • Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.

Synthesis and Characterization

The synthesis of ethyl 2-[...] involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of sulfanyl groups through nucleophilic substitution.
  • Final esterification to yield the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have confirmed the structure and purity of the synthesized compound.

Q & A

Basic Questions

Q. What are the critical steps in synthesizing ethyl 2-[(5-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. For example, triazole rings are formed via Huisgen cycloaddition or condensation reactions under controlled temperatures (60–80°C) with catalysts like DCC (dicyclohexylcarbodiimide) for ester linkages. Optimization employs Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). Reaction progress is monitored via TLC (chloroform:methanol, 7:3) and HPLC for purity (>95%) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

  • Methodology :

  • 1H/13C NMR : Assign peaks for ethyl, triazole, and sulfanyl groups (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for ester CH2).
  • IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and triazole C=N (~1600 cm⁻¹).
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated in structurally analogous compounds (e.g., monoclinic P21/c space group, β = 100.72°) .
  • Elemental Analysis : Validate purity (C, H, N, S within ±0.3% of theoretical values) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies per ICH guidelines:

  • pH Stability : Incubate in buffers (pH 3–9) at 40°C for 4 weeks; analyze degradation via HPLC-MS to identify hydrolyzed products (e.g., free thiols or carboxylic acids).
  • Thermal Stability : Store at 25°C, 40°C, and 60°C; monitor mass loss and impurity profiles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of triazole-containing analogs?

  • Methodology :

  • Comparative Assay Analysis : Replicate studies under standardized conditions (e.g., identical cell lines, ATP concentrations for kinase assays).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing ethyl with fluorophenyl groups) to isolate critical functional moieties.
  • Meta-Analysis : Use platforms like PubChem BioActivity Data to aggregate and statistically evaluate IC50 discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Validate with free energy calculations (MM-PBSA).
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit solvent models (TIP3P water).
  • In Vitro Cross-Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with SPR (surface plasmon resonance) affinity measurements (KD < 1 µM) .

Q. What synthetic modifications enhance the compound’s selectivity for enzyme inhibition?

  • Methodology :

  • Electron-Withdrawing Substituents : Introduce nitro or trifluoromethyl groups at the triazole C5 position to increase electrophilicity and target active-site nucleophiles.
  • Steric Shielding : Incorporate bulky substituents (e.g., adamantyl) at the ester moiety to reduce off-target binding.
  • Kinetic Selectivity Assays : Measure kcat/KM ratios under pseudo-first-order conditions to differentiate between target and homolog enzymes .

Data Contradiction Analysis Example

Issue : Conflicting reports on cytotoxicity (IC50 = 10 µM vs. 50 µM in similar cancer cell lines).
Resolution :

  • Variable Identification : Compare cell culture media (e.g., FBS percentage, hypoxia vs. normoxia).
  • Dose-Response Reproducibility : Test 8-point dilution series (0.1–100 µM) in triplicate.
  • Pathway Profiling : Use RNA-seq to identify differential expression of apoptosis genes (e.g., Bcl-2, Caspase-3) .

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